2,5-Dimethoxy-4'-nitrostilbene

Descripción general

Descripción

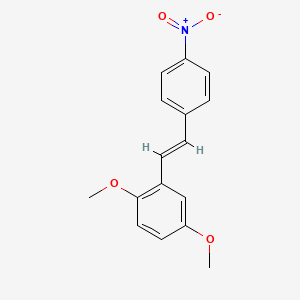

2,5-Dimethoxy-4’-nitrostilbene is an organic compound with the molecular formula C16H15NO4. It belongs to the stilbene family, characterized by the presence of a 1,2-diphenylethene structure. This compound is notable for its applications in various fields, including material science and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-4’-nitrostilbene can be synthesized through a reaction involving 4-nitrophenylacetic acid and 2,5-dimethoxybenzaldehyde . The reaction typically involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for 2,5-dimethoxy-4’-nitrostilbene are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethoxy-4’-nitrostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Psychoactive Properties

DMNS is structurally related to a class of compounds known as psychedelics. Research has indicated that compounds like DMNS can exhibit hallucinogenic effects similar to those of other well-known psychedelics such as LSD and psilocybin. These effects are attributed to their action as selective serotonin receptor agonists, particularly at the 5-HT2A receptor site .

Therapeutic Potential

Recent studies have highlighted the potential of psychedelics, including DMNS analogs, in treating various neuropsychiatric disorders. For instance, research has shown that psychedelics can enhance neuroplasticity and cognitive flexibility, which may be beneficial in conditions like depression and anxiety . The exploration of these compounds in clinical settings is ongoing, with a focus on their ability to induce lasting therapeutic effects after a single administration.

Materials Science

Fluorescent Properties

DMNS exhibits significant fluorescence properties that make it valuable in materials science. Its ability to interact with different substrates allows it to be utilized in the development of fluorescent sensors and probes. For example, studies have shown that DMNS can detect microplastics in water due to its sensitivity to environmental changes .

Surface Interactions

Research has demonstrated that DMNS can adsorb onto surfaces such as amorphous silica glass. The interactions between DMNS and these surfaces involve hydrogen bonding and π-π interactions, which are critical for applications in surface coatings and sensor technologies .

Analytical Chemistry

Detection and Analysis

DMNS is used as a reference compound in analytical chemistry for the detection of other substances. Its unique chemical structure allows for its identification through techniques like gas chromatography-mass spectrometry (GC-MS). This capability is particularly useful in toxicology studies where DMNS can serve as a marker for the presence of related psychoactive substances .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxy-4’-nitrostilbene involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

- 2-Chloro-3,4-dimethoxy-4’-nitrostilbene

- 5-Bromo-2-hydroxy-3-nitro-4’-nitrostilbene

- 4-Dimethylamino-4’-nitrostilbene

Uniqueness: 2,5-Dimethoxy-4’-nitrostilbene is unique due to its specific substitution pattern on the stilbene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics .

Actividad Biológica

2,5-Dimethoxy-4'-nitrostilbene (DMNS) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of DMNS, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

DMNS belongs to the stilbene family, characterized by a central ethylene bridge connecting two aromatic rings. The presence of methoxy and nitro substituents significantly influences its biological properties. The synthesis of DMNS typically involves the condensation of appropriate aldehydes and ketones through methods such as the Wittig reaction or other organic transformations, yielding derivatives with varied biological activities.

Anticancer Properties

One of the most notable biological activities of DMNS is its anticancer potential. Research indicates that DMNS exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating related compounds, it was found that derivatives of nitrostilbene, including DMNS, inhibited tubulin polymerization at the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The growth inhibition was quantified with a GI50 value in the range of to , indicating potent activity against human and animal cancer cell lines .

Neuropharmacological Effects

Recent studies have also highlighted the role of DMNS as a 5-HT2A receptor agonist. In rodent models, administration of DMNS resulted in reduced alcohol consumption, suggesting potential applications in treating alcohol use disorders (AUDs). Specifically, doses ranging from 0.1 to 1 mg/kg demonstrated dose-dependent reductions in ethanol intake and preference . This aligns with findings that psychedelics targeting the 5-HT receptor family can induce positive motivational changes in individuals with AUDs.

Case Studies and Research Findings

The mechanisms through which DMNS exerts its biological effects are multifaceted:

- Tubulin Interaction : The ability to bind at the colchicine site on tubulin disrupts microtubule dynamics, leading to apoptosis in cancer cells.

- Serotonergic Modulation : As a 5-HT2A receptor agonist, DMNS may enhance serotonergic signaling pathways, contributing to its effects on mood and alcohol consumption.

Propiedades

IUPAC Name |

1,4-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-9-10-16(21-2)13(11-15)6-3-12-4-7-14(8-5-12)17(18)19/h3-11H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSBSYHEGIPGAW-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209055 | |

| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14198-24-4, 5529-38-4 | |

| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14198-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005529384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2-(2-(4-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014198244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,5-dimethoxy-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.